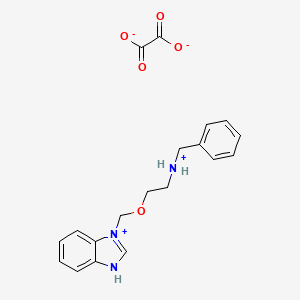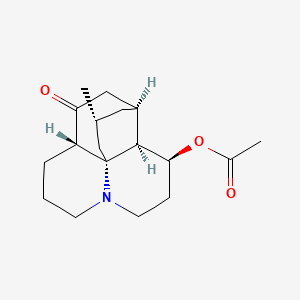
AcetyllycoposerramineaM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AcetyllycoposerramineaM is a member of the Lycopodium alkaloids, a class of natural products known for their complex structures and significant biological activities. These alkaloids are derived from plants belonging to the genus Lycopodium, which are widely distributed across the globe. This compound has garnered attention due to its unique skeletal characteristics and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AcetyllycoposerramineaM involves several steps, including the formation of key intermediates through asymmetric synthesis. One of the notable methods includes the stereoselective intramolecular aldol cyclization, which helps in constructing the bicyclic skeleton essential for the compound . Additionally, the aza-Wittig reaction is employed to form the pyridone ring, a crucial component of the molecule .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. advancements in synthetic organic chemistry and the development of more efficient catalytic processes hold promise for scalable production in the future.
Analyse Des Réactions Chimiques
Types of Reactions
AcetyllycoposerramineaM undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
AcetyllycoposerramineaM has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying complex natural product synthesis and reaction mechanisms.
Medicine: this compound’s potential therapeutic effects, particularly in neurodegenerative diseases like Alzheimer’s, are being explored.
Industry: Its unique chemical properties make it a candidate for developing new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of AcetyllycoposerramineaM involves its interaction with specific molecular targets and pathways. It is known to inhibit acetylcholine esterase (AChE), thereby increasing acetylcholine levels in the brain . This inhibition is crucial for its potential therapeutic effects in treating memory disorders. Additionally, the compound’s ability to enhance NGF mRNA expression suggests its role in promoting neuronal growth and survival.
Comparaison Avec Des Composés Similaires
AcetyllycoposerramineaM can be compared with other Lycopodium alkaloids such as:
- Lycoposerramine-C
- Lycoposerramine-V
- Lycoposerramine-W
- Cernuine
These compounds share similar skeletal structures but differ in their specific functional groups and biological activities. This compound stands out due to its unique combination of acetyl and lycoposerramine moieties, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C18H27NO3 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
[(1R,2R,3S,10S,13S,15R)-15-methyl-11-oxo-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-3-yl] acetate |
InChI |
InChI=1S/C18H27NO3/c1-11-8-13-9-15(21)14-4-3-6-19-7-5-16(22-12(2)20)17(13)18(14,19)10-11/h11,13-14,16-17H,3-10H2,1-2H3/t11-,13+,14-,16+,17+,18+/m1/s1 |
Clé InChI |
KHPXQJZHVIQFTG-YSDJCCEOSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)[C@@H]2[C@H](CC4)OC(=O)C |
SMILES canonique |
CC1CC2CC(=O)C3CCCN4C3(C1)C2C(CC4)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]-](/img/structure/B13728403.png)
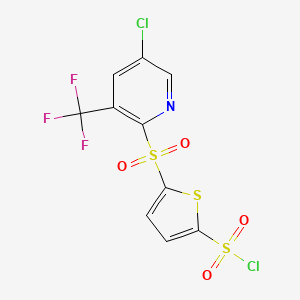

![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B13728443.png)
![Ethyl 2-(6-bromo-1,5-dihydroimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13728446.png)

![(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B13728451.png)
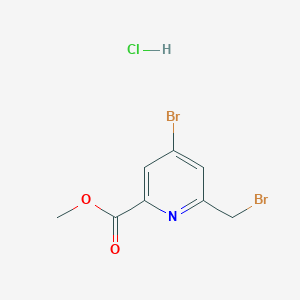

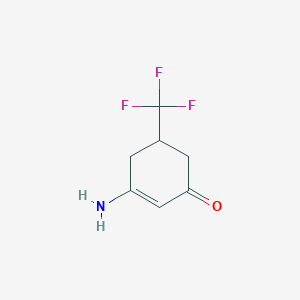
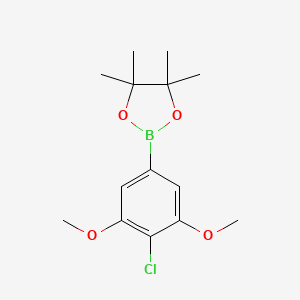
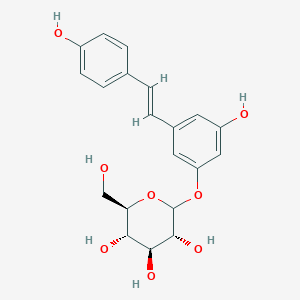
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13728481.png)
